3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol
Overview
Description
3,3’,5,5’-Tetramethyl-1,1’-biphenyl-2,2’-diol is a chemical compound with the molecular formula C16H18O2 . It has a molar mass of 242.32 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3,3’,5,5’-Tetramethyl-1,1’-biphenyl-2,2’-diol is 1S/C16H18O2/c1-9-5-11(3)15(17)13(7-9)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.
Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a molar mass of 242.32 . The storage temperature is between 2-8°C in a sealed, dry environment . The compound is a solid at room temperature .
Scientific Research Applications
Catalysts in Olefin Metathesis Reactions
The compound 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol has been utilized in the synthesis of molybdenum imido alkylidene complexes, which are catalysts for enantioselective olefin metathesis reactions. This application demonstrates its role in facilitating significant synthetic chemical processes (Alexander et al., 2000).
Synthesis of Biologically Active Quinone
In the bidirectional racemic synthesis of the biologically active quinone cardinalin 3, 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol is used as a key component. This illustrates its significance in the synthesis of complex natural products (Govender et al., 2007).
Tungsten Complexes in Asymmetric Ring-Closing Metathesis
This compound is also a component in the preparation of tungsten complexes that contain chiral biphenoxide ligands. These complexes are viable catalysts for various ring-closing reactions, including asymmetric metathesis, indicating its role in creating enantiomerically pure products (Tsang et al., 2003).
Synthesis of Polyimides
Another application is in the synthesis of polyimides based on bis(p-aminophenoxy)biphenyls. Here, 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol derivatives are used to create polyimides with specific properties, demonstrating its utility in advanced polymer chemistry (Hsiao et al., 1995).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or if it comes into contact with skin or eyes .
properties
IUPAC Name |
2-(2-hydroxy-3,5-dimethylphenyl)-4,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-11(3)15(17)13(7-9)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDTZNMRTRPDKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC(=CC(=C2O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460556 | |
Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol | |
CAS RN |
26567-10-2 | |
Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26567-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026567102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-tetramethylbiphenyl-2,2'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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